Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including ester, ether, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and acetone as a solvent. The reaction is carried out at 65°C for 24 hours. After the reaction is complete, the acetone is removed by steam distillation, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Similar in structure but lacks the thione group.
4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Contains a boronic acid group instead of the thione and ester groups.
Uniqueness
METHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, sets it apart from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C17H20N2O5S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5S/c1-4-23-13(20)9-24-12-8-6-5-7-11(12)15-14(16(21)22-3)10(2)18-17(25)19-15/h5-8,15H,4,9H2,1-3H3,(H2,18,19,25) |
InChI Key |
CWAJRCIFVOVRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OC |
Origin of Product |
United States |
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